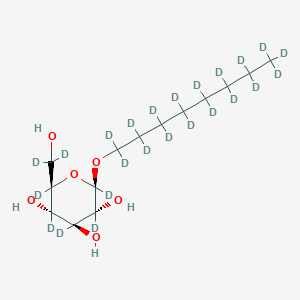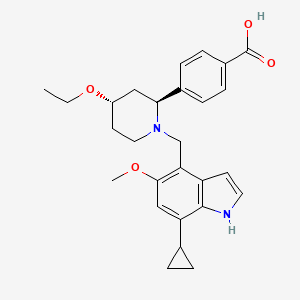
3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabinocytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinocytidine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is used primarily in scientific research and has shown potential in inhibiting DNA synthesis and inducing apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinocytidine typically involves the protection of hydroxyl groups followed by the introduction of the fluorine atom. The benzoylation of the hydroxyl groups is achieved using benzoyl chloride in the presence of a base such as pyridine. The fluorination step can be carried out using diethylaminosulfur trifluoride (DAST) or similar reagents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield .
化学反应分析
Types of Reactions
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinocytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are common, particularly for modifying the nucleoside base or sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinocytidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its effects on DNA synthesis and cell cycle regulation.
作用机制
The mechanism of action of 3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinocytidine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The compound targets DNA polymerases and other enzymes involved in DNA replication, leading to the disruption of the cell cycle and ultimately cell death .
相似化合物的比较
Similar Compounds
2-Chloro-9-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-adenine: Another nucleoside analog with similar antitumor activity.
2-Amino-6-chloropurine-9-beta-D-(2’-deoxy-3’,5’-di-O-benzoyl-2’-fluoro)arabinoriboside: A compound with similar structure and function.
Uniqueness
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinocytidine is unique due to its specific fluorine modification, which enhances its stability and efficacy in inhibiting DNA synthesis. This modification also increases its selectivity for certain types of cancer cells, making it a valuable tool in cancer research and therapy .
属性
分子式 |
C23H20FN3O6 |
|---|---|
分子量 |
453.4 g/mol |
IUPAC 名称 |
[(2R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H20FN3O6/c24-18-19(33-22(29)15-9-5-2-6-10-15)16(13-31-21(28)14-7-3-1-4-8-14)32-20(18)27-12-11-17(25)26-23(27)30/h1-12,16,18-20H,13H2,(H2,25,26,30)/t16-,18-,19?,20-/m1/s1 |
InChI 键 |
XIUZJSGFBJFTNU-DNJPBYLQSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)F)OC(=O)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)F)OC(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![disodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(4-sulfonatophenyl)methyl]anilino]methyl]benzenesulfonate](/img/structure/B12402000.png)




![2,2-dimethylpropanoyloxymethyl (2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5-oxopentanoate](/img/structure/B12402014.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-10-methylsulfinyl-N-sulfooxydecanimidothioate](/img/structure/B12402020.png)
![methyl 2-[1-[(2R,3S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12402030.png)





